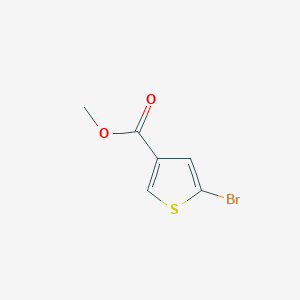

Methyl 5-bromothiophene-3-carboxylate

描述

Methyl 5-bromothiophene-3-carboxylate is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It serves as a reagent in this process, contributing to the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic chemistry and drug synthesis .

Result of Action

Its role in the suzuki–miyaura coupling reaction contributes to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of Methyl 5-bromothiophene-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction, in which this compound is used, requires specific reaction conditions for optimal results .

生化分析

Biochemical Properties

Methyl 5-bromothiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This compound can act as a substrate for enzymes that catalyze the formation of carbon–carbon bonds, thereby facilitating the synthesis of complex organic molecules.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have shown potential anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through interactions with specific cellular targets, leading to alterations in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, in the Suzuki–Miyaura coupling reaction, this compound acts as a substrate, facilitating the transfer of organic groups from boron to palladium . This interaction results in the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at 2–8°C to maintain its stability . Long-term studies have shown that this compound can have sustained effects on cellular function, depending on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the threshold levels and safe dosage ranges to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, thiophene derivatives are known to undergo metabolic transformations, leading to the formation of biologically active metabolites . These metabolic pathways can influence the compound’s overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its therapeutic potential and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

生物活性

Methyl 5-bromothiophene-3-carboxylate (C6H5BrO2S) is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

This data suggests that the compound has potential as a broad-spectrum antimicrobial agent, particularly against certain pathogenic bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | <25 |

| MCF-7 (breast cancer) | <25 |

| PC-3 (prostate cancer) | <30 |

These findings indicate that the compound possesses notable anti-proliferative effects, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Study : A study published in MDPI evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential use in treating infections caused by resistant strains .

- Anticancer Research : In a separate investigation focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The study concluded that the compound induced apoptosis in HepG2 cells through mitochondrial pathway activation . This suggests a mechanism involving oxidative stress and mitochondrial dysfunction as key factors in its anticancer efficacy.

科学研究应用

Scientific Research Applications

Methyl 5-bromothiophene-3-carboxylate is a versatile compound with applications in chemistry, biology, medicine, and industry. Its specific substitution pattern provides unique chemical and biological properties.

- Synthetic Chemistry this compound serves as a crucial building block in synthesizing complex heterocyclic compounds. It is also a key intermediate in synthesizing pharmaceuticals and agrochemicals, which allows researchers to efficiently develop new drugs and crop protection agents . The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its role in the Suzuki–Miyaura coupling reaction contributes to the formation of new carbon-carbon bonds, a crucial step in synthesizing various organic compounds.

- Material Science It is used in producing conductive polymers and organic semiconductors, essential for developing advanced electronic devices like organic light-emitting diodes (OLEDs) .

- Biological Research The compound has been studied for its potential biological activity, making it a candidate for developing new therapeutic agents targeting specific diseases . Thiophene derivatives, including this compound, have demonstrated potential anticancer, anti-inflammatory, and antimicrobial properties.

- Environmental Applications this compound can be utilized in designing eco-friendly pesticides, offering a more sustainable approach to agriculture .

- Analytical Chemistry It is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures in various industrial applications .

Biological and Biochemical Activities

This compound plays a significant role in biochemical reactions, particularly in synthesizing thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules and is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound influences various cellular processes and functions, affecting cell signaling pathways, gene expression, and cellular metabolism.

Stability and Storage

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability.

Safety and Hazards

The compound is classified with the following hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

属性

IUPAC Name |

methyl 5-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZOBQPAHYSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672603 | |

| Record name | Methyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88770-19-8 | |

| Record name | Methyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。